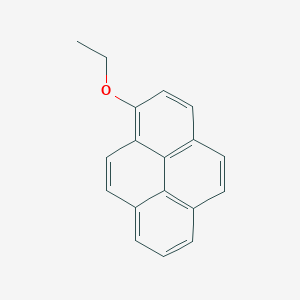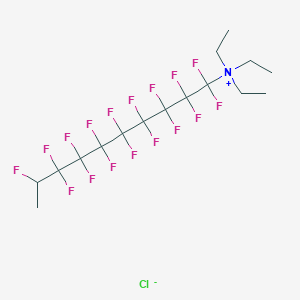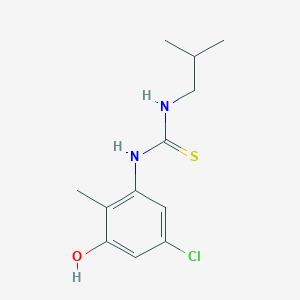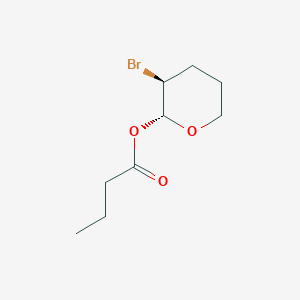
1-Ethoxypyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of pyrene, where an ethoxy group is attached to the first carbon atom of the pyrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxypyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the pyrene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxypyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-hydroxyethoxypyrene using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1-ethoxydihydropyrene.
Substitution: It can undergo electrophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Hydroxyethoxypyrene.
Reduction: 1-Ethoxydihydropyrene.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-ethoxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. For example, its interaction with cytochrome P450 enzymes can lead to its metabolic activation or detoxification.
Vergleich Mit ähnlichen Verbindungen
1-Methoxypyrene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxypyrene: Contains a hydroxyl group instead of an ethoxy group.
1-Aminopyrene: Features an amino group in place of the ethoxy group.
Uniqueness: 1-Ethoxypyrene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
174368-65-1 |
|---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
1-ethoxypyrene |
InChI |
InChI=1S/C18H14O/c1-2-19-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
WIGAVRUYAYGVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)


![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)

![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)



![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
